molecular formula C12H14FNO2 B2974165 N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]prop-2-enamide CAS No. 2361638-23-3

N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]prop-2-enamide

Cat. No.: B2974165
CAS No.: 2361638-23-3
M. Wt: 223.247
InChI Key: CCMXGPJGQLDEPP-UHFFFAOYSA-N
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Description

N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]prop-2-enamide is an organic compound that features a fluoro-substituted phenyl ring and a methoxy group attached to an ethyl chain, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-1-(2-methoxyphenyl)ethanol and prop-2-enamide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a dehydrating agent such as thionyl chloride to convert the alcohol group to a chloride, followed by nucleophilic substitution with prop-2-enamide.

    Catalysts and Solvents: Catalysts such as triethylamine may be used to facilitate the reaction, and solvents like dichloromethane or tetrahydrofuran are often employed to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups enhance its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]acetamide
  • N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]benzamide
  • N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]butyramide

Uniqueness

N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]prop-2-enamide is unique due to its specific combination of a fluoro-substituted phenyl ring and a prop-2-enamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[2-fluoro-1-(2-methoxyphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-3-12(15)14-10(8-13)9-6-4-5-7-11(9)16-2/h3-7,10H,1,8H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMXGPJGQLDEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CF)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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